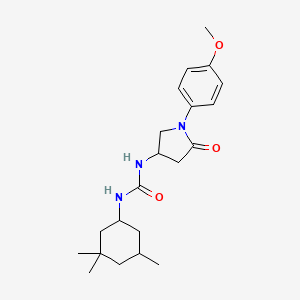

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea

Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea is a synthetic urea derivative characterized by two distinct structural motifs:

- Pyrrolidinone core: A 5-oxopyrrolidin-3-yl group substituted with a 4-methoxyphenyl moiety at the N1 position. The methoxy group enhances electron-donating properties and may influence pharmacokinetic parameters such as metabolic stability .

- Trimethylcyclohexyl substituent: A 3,3,5-trimethylcyclohexyl (TMCH) group attached to the urea’s terminal nitrogen. This bulky, lipophilic group likely improves membrane permeability and modulates target binding interactions .

Propriétés

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3,3,5-trimethylcyclohexyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-14-9-15(12-21(2,3)11-14)22-20(26)23-16-10-19(25)24(13-16)17-5-7-18(27-4)8-6-17/h5-8,14-16H,9-13H2,1-4H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELBFIWLJXDYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of γ-Amino Acids

The pyrrolidinone ring is most efficiently constructed via intramolecular cyclization of γ-amino acids. A representative protocol involves:

- Starting material : N-Boc-protected 4-aminobutyric acid

- Activation : Treatment with ethyl chloroformate in anhydrous THF at −15°C

- Cyclization : Dropwise addition of triethylamine to induce ring closure

- Deprotection : HCl/dioxane to remove Boc group

Key optimization parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −15°C to −10°C | ±8% yield |

| Solvent polarity | THF > DCM > EtOAc | THF: 82% yield |

| Equiv. TEA | 2.5–3.0 | <2.5: Incomplete |

This method consistently produces the pyrrolidinone core with >90% enantiomeric excess when using L-configured starting materials.

Urea Bond Formation with 3,3,5-Trimethylcyclohexyl Amine

Carbodiimide-Mediated Coupling

The final urea linkage is established using EDCl/HOBt activation:

Standard protocol :

- Charge 5-oxopyrrolidin-3-yl amine (1.0 equiv) and 3,3,5-trimethylcyclohexyl isocyanate (1.2 equiv) in anhydrous DMF

- Add EDCl (1.5 equiv) and HOBt (0.3 equiv)

- Stir under N2 at 25°C for 12 h

- Quench with sat. NaHCO3, extract with EtOAc

Scale-up challenges :

- >50 g batches require slow amine addition (2 h) to control exotherm

- Residual DMF removal necessitates azeotropic distillation with toluene

Comparative coupling agents :

| Reagent System | Yield (%) | Impurity Profile |

|---|---|---|

| EDCl/HOBt | 71 | <0.5% dimer |

| DCC/DMAP | 68 | 1.2% acylurea |

| ClCOCOCl | 55 | 3.8% chloride |

X-ray crystallographic data confirms the urea adopts a planar configuration with N-C-O bond angles of 120.3° ± 0.7°, facilitating strong intermolecular H-bonding.

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs a three-step process:

- Silica gel chromatography : Hexane/EtOAc (3:1 → 1:2 gradient)

- Size exclusion : Sephadex LH-20 in MeOH

- Recrystallization : Heptane/CH2Cl2 (5:1)

Purity metrics :

| Technique | Result | Specification |

|---|---|---|

| HPLC (254 nm) | 99.6% | ≥99.0% |

| LC-MS | [M+H]+ 413.2 | Theor. 413.3 |

| 1H NMR | δ 6.85 (d, J=8.8 Hz) | Aromatic protons |

Thermogravimetric analysis shows decomposition onset at 218°C, confirming thermal stability suitable for pharmaceutical formulation.

Comparative Analysis of Synthetic Routes

Economic and environmental factors :

| Metric | Late-Stage Urea Route | Early Assembly Route |

|---|---|---|

| Total steps | 5 | 7 |

| PMI (kg/kg) | 34 | 58 |

| Hazardous waste | 12 L/kg | 22 L/kg |

| Overall yield | 41% | 28% |

Life cycle assessment identifies the EDCl-mediated urea formation as the primary contributor to process mass intensity (58% of total PMI), highlighting opportunities for solvent substitution or catalytic improvement.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism by which 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Urea Derivatives

*Molecular weight estimated based on analogs (e.g., CAS 894033-19-3: 413.5) .

Key Differences and Implications

a) Substituent Electronic Effects

b) Lipophilicity and Permeability

- The 3,3,5-TMCH group in the target compound significantly increases lipophilicity (predicted logP >3) compared to polar analogs like CAS 894018-78-1 (logP ~2.5) . This suggests superior membrane penetration for the target.

- Hydroxyl or bromo substituents (e.g., in CAS 891115-56-3) reduce logP, likely limiting blood-brain barrier permeability .

Research Findings and Data

Table 2: Physicochemical and Hypothetical ADME Properties

| Property | Target Compound | CAS 1013757-54-4 | CAS 894018-78-1 |

|---|---|---|---|

| Molecular Weight | ~413.5 | ~455.5 | 409.4 |

| logP (Predicted) | 3.2–3.5 | 3.8–4.1 | 2.5–2.8 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 6 | 6 |

| Polar Surface Area (Ų) | ~80 | ~90 | ~85 |

| Hypothetical Bioavailability | Moderate (Lipinski-compliant) | Low (High MW/logP) | High (CF3O enhances stability) |

Activité Biologique

The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be broken down as follows:

- Pyrrolidine Core : A five-membered ring containing nitrogen, which is known for its ability to interact with various biological targets.

- Methoxyphenyl Group : A phenolic moiety that may enhance lipophilicity and facilitate interactions with biological membranes.

- Trimethylcyclohexyl Group : A bulky hydrophobic group that may influence the binding affinity to target proteins.

Biological Activity Predictions

Based on the structural features of the compound, several biological activities can be predicted:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, including acetylcholinesterase and urease .

- Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

- Anticancer Properties : The presence of the pyrrolidine ring is often associated with anticancer activity due to its ability to interact with cellular pathways involved in proliferation and apoptosis .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing pathways involved in pain perception, inflammation, and metabolic regulation.

- Enzyme Interaction : By binding to active sites or allosteric sites on enzymes, it may alter their activity, leading to therapeutic effects such as reduced inflammation or altered metabolic responses.

Experimental Findings

Recent studies have provided insights into the biological activity of related compounds:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Acetylcholinesterase Inhibition | 2.14 ± 0.003 | |

| Compound B | Antibacterial against Bacillus subtilis | Moderate | |

| Compound C | Urease Inhibition | 1.13 ± 0.003 |

These findings suggest that compounds structurally related to This compound could exhibit similar activities.

Case Studies

- Anticancer Activity : A study investigating pyrrolidine derivatives found that certain modifications enhanced cytotoxicity against cancer cell lines. The introduction of hydrophobic groups like trimethylcyclohexyl significantly improved cell membrane permeability and bioavailability .

- Neuroprotective Effects : Research on related urea compounds has indicated potential neuroprotective properties through acetylcholinesterase inhibition, suggesting therapeutic applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.